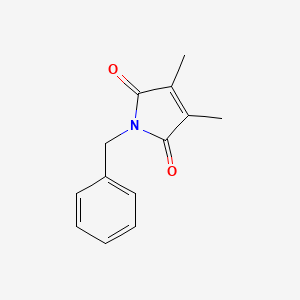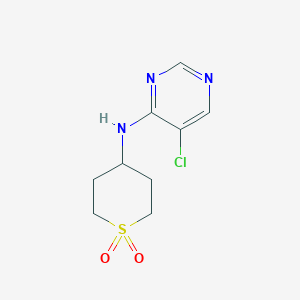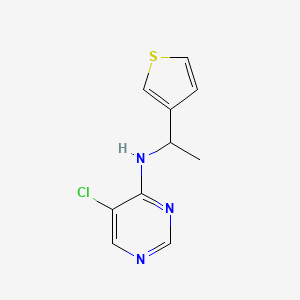
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine in laboratory experiments is its potential as a selective inhibitor of protein kinases. This compound has also been reported to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of protein kinases, which can be used for the treatment of various diseases, including cancer. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies, which are essential for its potential applications in drug development. Finally, the study of the molecular mechanisms underlying the effects of this compound on cellular processes can provide valuable insights into the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported through various methods, including the reaction of 5-chloro-4-aminopyrimidine with 1-(3-thienyl)ethanone in the presence of a catalyst. Another method involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-thienyl)ethanone in the presence of a reducing agent.
Applications De Recherche Scientifique
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been studied for its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7(8-2-3-15-5-8)14-10-9(11)4-12-6-13-10/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHRQYQRQDAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

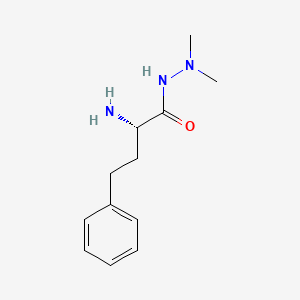
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
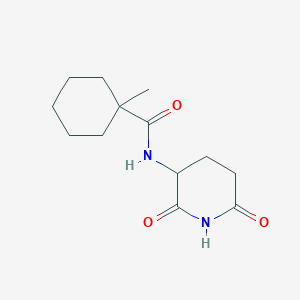
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)


